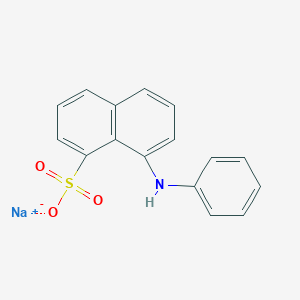

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt is a useful research compound. Its molecular formula is C16H13NNaO3S and its molecular weight is 322.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt, also known as 1,8-Phenylacidsodiumsalt, is proteins with hydrophobic pockets . The compound has a propensity to bind to these pockets, making it a useful tool in studying biological systems .

Mode of Action

The compound interacts with its targets through a non-specific binding mechanism . It anchors to cationic side chains of proteins via its sulfonate moiety and additionally binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core . This interaction results in changes in the protein structure and function.

Biochemical Pathways

Due to its ability to bind to hydrophobic pockets of proteins, it is likely that it influences multiple pathways, particularly those involving protein folding and function .

Result of Action

The binding of 1,8-Phenylacidsodiumsalt to proteins can result in changes in protein conformation and function . This can have various downstream effects at the molecular and cellular level, depending on the specific protein and biological system involved.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,8-Phenylacidsodiumsalt. For example, the compound’s fluorescent nature is environmentally sensitive , suggesting that changes in the local environment can affect its fluorescence properties and, potentially, its interaction with protein targets.

Analyse Biochimique

Biochemical Properties

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt is known for its environmentally sensitive fluorescent nature and propensity to bind to hydrophobic pockets of proteins . This property allows it to interact with various enzymes, proteins, and other biomolecules, changing its fluorescent properties as it binds to hydrophobic regions on the protein surface .

Cellular Effects

The effects of this compound on cells are primarily related to its interactions with proteins. By binding to proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its binding to proteins can lead to changes in gene expression and can influence enzyme activity .

Activité Biologique

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt, commonly referred to as 8-anilino-1-naphthalenesulfonic acid (ANS), is a synthetic organic compound widely used in biochemical research due to its unique fluorescent properties. This article examines its biological activity, mechanisms of action, and applications in various biological systems.

- Molecular Formula : C₁₆H₁₃NNaO₃S

- Molecular Weight : 322.3 g/mol

- Purity : Typically ≥ 95%

ANS primarily interacts with proteins through non-specific binding to hydrophobic pockets. This interaction can induce conformational changes in proteins, affecting their function and stability. The compound's fluorescence properties make it an effective probe for studying protein folding and dynamics.

Target Proteins

- ANS binds to proteins with exposed hydrophobic patches, which are often indicative of structural changes or folding intermediates.

- It has been shown to interact with various enzymes and receptors, influencing their activity by altering conformation.

Biochemical Pathways

The binding of ANS to proteins can influence several biochemical pathways:

- Protein Folding : ANS is utilized to study the conformational changes in proteins upon ligand binding.

- Cell Signaling : Changes in protein conformation can affect downstream signaling pathways.

- Gene Expression : By altering protein interactions, ANS can indirectly influence gene expression profiles.

Cellular Effects

ANS has been shown to affect cellular processes by:

- Modulating enzyme activities.

- Influencing cell signaling pathways.

- Interacting with mitochondrial membranes, which enhances its utility in studying mitochondrial functions.

Study 1: Protein Interaction Dynamics

In a study examining the interaction between ANS and Toxoplasma gondii ferredoxin-NADP(+) reductase (TgFNR), it was found that ANS binds selectively at pH 4, leading to significant structural changes. This binding resulted in the exposure of hydrophobic patches on TgFNR, facilitating further interactions with other ligands .

Study 2: Laccase-Mediated Transformation

Research demonstrated that ANS undergoes rapid oxidation when subjected to laccase-mediated transformation. This process highlighted the compound's potential as a substrate for enzymatic reactions and its role in biocatalysis .

Study 3: Fluorescent Probing of Protein Conformation

ANS has been extensively used as a fluorescent probe to study conformational changes in various proteins. The fluorescence intensity varies significantly when ANS binds to different hydrophobic regions on protein surfaces, providing insights into protein dynamics and folding mechanisms .

Applications in Research

1-Naphthalenesulfonic acid has a variety of applications:

- Fluorescent Probes : Used for studying protein folding and dynamics.

- Enzyme Activity Assays : Acts as a substrate or inhibitor in enzymatic reactions.

- Cell Biology : Investigates cellular processes involving membrane dynamics and protein interactions.

Summary Table of Biological Activities

Applications De Recherche Scientifique

Biological Research Applications

Fluorescent Molecular Probe

ANS is widely recognized for its role as a fluorescent probe in biological systems. It is particularly useful for studying protein folding and conformational changes. The compound's fluorescence properties change when it binds to hydrophobic regions on proteins, making it an effective tool for investigating ligand-induced conformational shifts. This characteristic allows researchers to measure the fluorescence intensity in the presence and absence of ligands, providing insights into protein dynamics and interactions .

Protein Studies

In addition to studying ligand binding, ANS is employed to explore protein aggregation and misfolding, which are critical in understanding diseases such as Alzheimer's and Parkinson's. The compound's ability to form stable complexes with proteins enhances its utility in various assays aimed at monitoring protein behavior in different environments .

Analytical Chemistry Applications

Indicator in Chemical Sensors

ANS is utilized as a sensitive indicator in chemical sensors, particularly sodium-selective fiber-optic sensors. In these applications, ANS forms ion-pairs with sodium ions, leading to a measurable change in fluorescence that can be quantitatively analyzed. This property makes it valuable for environmental monitoring and clinical diagnostics .

Fluorescence Spectroscopy

The compound is extensively used in fluorescence spectroscopy to study molecular interactions. By measuring the changes in fluorescence emission spectra upon binding events or environmental changes (e.g., pH or temperature), researchers can gain insights into molecular dynamics and interactions within complex biological systems .

Materials Science Applications

Dye Intermediate

ANS serves as a dye intermediate in the production of various dyes, including weak acid dark blue 5R and weak acid black BR. Its chemical structure allows it to participate in dye synthesis processes effectively, contributing to the development of new coloring agents for textiles and other materials .

Nanomaterials Development

Recent studies have explored the use of ANS in the engineering of photoluminescent nanomaterials. The compound can be incorporated into modular light-harvesting platforms based on macrocyclic amphiphiles, enhancing the performance of these materials for applications in optoelectronics and energy conversion technologies .

Data Tables

Case Study 1: Protein Folding Dynamics

In a study published by the American Chemical Society, researchers utilized ANS to investigate the folding dynamics of a specific enzyme under varying conditions. They observed that the fluorescence intensity increased significantly when the enzyme transitioned from an unfolded to a folded state, confirming ANS's effectiveness as a probe for monitoring protein conformational changes .

Case Study 2: Development of Sodium Sensors

A recent publication detailed the development of a sodium-selective fiber-optic sensor using ANS as a fluorescent indicator. The study demonstrated that the sensor could detect sodium concentrations with high sensitivity and selectivity, making it suitable for clinical diagnostics and environmental monitoring applications .

Case Study 3: Dye Production

Research conducted on the synthesis of dyes highlighted ANS's role as an intermediate in producing various colorants. The study emphasized its efficiency and versatility in generating dyes with desirable properties for industrial applications .

Propriétés

Numéro CAS |

1445-19-8 |

|---|---|

Formule moléculaire |

C16H13NNaO3S |

Poids moléculaire |

322.3 g/mol |

Nom IUPAC |

sodium;8-anilinonaphthalene-1-sulfonate |

InChI |

InChI=1S/C16H13NO3S.Na/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20); |

Clé InChI |

XSSOPENHXIOIEM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Na+] |

SMILES isomérique |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

1445-19-8 |

Numéros CAS associés |

82-76-8 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.